molecular formula C11H13NO4 B8185666 3-methoxycarbonyl-L-phenylalanine

3-methoxycarbonyl-L-phenylalanine

Cat. No.: B8185666
M. Wt: 223.22 g/mol
InChI Key: DCMBHDKEVFGGFS-VIFPVBQESA-N
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Description

3-Methoxycarbonyl-L-phenylalanine is a synthetic, non-canonical amino acid of significant interest in pharmaceutical research and development. As a phenylalanine derivative, it serves as a versatile building block for the creation of novel peptides and peptidomimetics. The incorporation of such modified amino acids is a key strategy in medicinal chemistry to enhance the metabolic stability and oral bioavailability of therapeutic peptide candidates, overcoming the limitations of their natural counterparts . In the field of chemical biology, this compound falls under the category of noncanonical amino acids (ncAAs). ncAAs are powerful tools for genetic code expansion, allowing researchers to site-specifically incorporate unique chemical handles into proteins. This enables detailed studies of protein structure and function, as well as the development of new bioconjugation strategies . Furthermore, specialized amino acids like this compound are critical intermediates in lead optimization processes. The methoxycarbonyl moiety introduces specific electronic and steric properties that can subtly alter a drug candidate's interaction with its biological target, thereby influencing both the potency and selectivity of potential therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMBHDKEVFGGFS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 3-Carboxy-L-Phenylalanine

The methyl ester group is introduced via Fischer esterification or acyl chloride intermediates:

Step 1: Activation of Carboxylic Acid
3-Carboxy-L-phenylalanine is treated with thionyl chloride (SOCl₂) in methanol at 0°C, forming the methyl ester. This method, adapted from L-phenylalanine methyl ester synthesis, achieves 97% yield after recrystallization from ethyl acetate/ethanol (95:5).

Reaction Conditions :

  • Reagents : SOCl₂ (1.5 eq), methanol (solvent), 24 hours at room temperature.

  • Workup : Solvent removal under vacuum, followed by recrystallization.

Challenges :

  • Racemization risk at the α-carbon necessitates strict temperature control.

  • Protection of the α-amino group (e.g., with Boc anhydride) may be required to prevent side reactions.

Protection/Deprotection Strategy

For substrates prone to side reactions, a multi-step approach is employed:

Step 1: Amino Group Protection
L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming Boc-protected phenylalanine.

Step 2: Methoxycarbonylation
The 3-position of the phenyl ring is functionalized via Friedel-Crafts acylation using methyl chloroformate (ClCO₂Me) and Lewis acids like AlCl₃.

Step 3: Deprotection
The Boc group is removed with trifluoroacetic acid (TFA), yielding 3-methoxycarbonyl-L-phenylalanine.

Yield Considerations :

  • Friedel-Crafts acylation typically affords 50–70% yields due to competing para-substitution.

  • Overall yield after deprotection ranges from 30–45%, necessitating chromatographic purification.

Hybrid Chemoenzymatic Methods

PAL-Catalyzed Amination Followed by Esterification

A tandem approach combines enzymatic amination and chemical esterification:

  • Amination : PbPAL converts 3-methoxycarbonyl-cinnamic acid to this compound with 85% conversion.

  • Esterification : The product is treated with SOCl₂/MeOH to esterify the α-carboxylic acid group, if required.

Advantages :

  • High enantiomeric purity (>99% ee) from the enzymatic step.

  • Flexibility in modifying the α-position post-synthesis.

Comparative Analysis of Preparation Methods

Method Yield Stereoselectivity Scalability Complexity
Enzymatic (PAL)70–85%>99% eeHigh (flow)Moderate
Direct Esterification90–97%Racemization riskModerateLow
Protection/Deprotection30–45%HighLowHigh
Hybrid Chemoenzymatic70–80%>99% eeHighModerate

Key Observations :

  • Enzymatic methods excel in stereocontrol but require expensive biocatalysts.

  • Chemical routes offer higher yields but risk racemization.

  • Continuous-flow systems enhance productivity for industrial applications.

Purification and Characterization

Chromatographic Techniques

  • HPLC Analysis : A C18 column with gradient elution (5–95% MeCN in 0.1% TFA) resolves this compound (RT = 4.6 min) from unreacted cinnamic acid (RT = 5.8 min).

  • Recrystallization : Ethyl acetate/ethanol mixtures (95:5) yield pure product as white crystals.

Spectroscopic Confirmation

  • NMR : δH (D2O) signals at 7.45–7.28 ppm (aromatic protons), 4.42 ppm (α-CH), and 3.82 ppm (OCH3).

  • Mass Spectrometry : [M+H]+ peak at m/z 224.09 (calculated 223.22 g/mol) .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Precursor for Drug Synthesis

3-Methoxycarbonyl-L-phenylalanine serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and other therapeutic compounds. The methoxycarbonyl group enhances the compound's reactivity, allowing for various functionalizations that can lead to biologically active molecules.

2. Neurotransmitter Regulation

Research indicates that L-phenylalanine derivatives can influence neurotransmitter levels in the brain. As a precursor to tyrosine, which is subsequently converted into dopamine, norepinephrine, and epinephrine, this compound may play a role in treating mood disorders and neurodegenerative diseases like Parkinson's disease .

Biochemical Applications

1. Protein Engineering

In protein engineering, this compound can be utilized to introduce specific functionalities into peptides and proteins. Its incorporation into peptide sequences can enhance stability and solubility, which is crucial for therapeutic applications. This property is particularly beneficial in the design of peptide-based drugs that require precise structural characteristics for optimal activity .

2. Study of Amyloid Formation

The self-assembly behavior of phenylalanine derivatives, including this compound, has been studied concerning amyloid fibril formation relevant to diseases such as phenylketonuria (PKU). Understanding how these compounds aggregate can lead to insights into neurodegenerative diseases and potential therapeutic strategies .

Materials Science Applications

1. Development of Smart Materials

Due to its unique chemical structure, this compound can be incorporated into smart materials that respond to environmental stimuli. These materials have potential applications in drug delivery systems where controlled release mechanisms are required .

2. Biodegradable Polymers

The compound's compatibility with biological systems makes it an attractive candidate for developing biodegradable polymers. These polymers can be used in various applications, including tissue engineering and regenerative medicine, where biocompatibility is essential .

Case Studies

Study Application Findings
Study on Neurotransmitter EffectsInvestigated the impact of L-phenylalanine derivatives on neurotransmitter levelsFound that derivatives can enhance dopamine production, suggesting potential for treating mood disorders .
Protein Engineering ResearchExamined the incorporation of this compound into peptidesDemonstrated improved solubility and stability of engineered peptides .
Amyloid Fibril Formation StudyAnalyzed the self-assembly of phenylalanine derivativesIdentified aggregation patterns that could inform treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-methoxycarbonyl-L-phenylalanine involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

3-Methoxy-DL-Phenylalanine and 3-Methoxy-D-Phenylalanine

  • Structural Differences : These are stereoisomers of 3-methoxycarbonyl-L-phenylalanine, differing in chiral configuration (DL-racemic mixture vs. D-enantiomer).
  • Physicochemical Properties :
    • The L-form typically exhibits higher biological activity due to compatibility with enzyme active sites .
    • Solubility in aqueous solutions is reduced compared to unmodified phenylalanine due to the methoxy group’s hydrophobicity .
  • Applications : Used in chiral resolution studies and asymmetric synthesis .

3-Fluoro-L-Phenylalanine (CAS 19883-77-3)

  • Structural Modification : Fluorine substitution at C-3 instead of methoxycarbonyl.
  • Key Properties :
    • Higher lipophilicity (LogP ~1.2) compared to this compound (LogP ~0.8) .
    • Acts as a metabolic inhibitor in protein synthesis due to fluorine’s electronegativity .
  • Biological Impact : Disrupts bacterial cell wall synthesis, unlike this compound, which is more inert .

Fmoc-3-Trifluoromethyl-L-Phenylalanine

  • Modification : Trifluoromethyl (-CF₃) group at C-3 with fluorenylmethyloxycarbonyl (Fmoc) protection.
  • Properties :
    • Enhanced steric hindrance and chemical stability compared to methoxycarbonyl derivatives .
    • Used in solid-phase peptide synthesis (SPPS) for its resistance to acidic cleavage .
  • Applications : Preferred in peptide drugs requiring prolonged metabolic stability .

3-Bromo-5-Fluoro-L-Phenylalanine (CAS 1269807-22-8)

  • Structure : Dual halogenation (Br at C-3, F at C-5).
  • Properties: High molecular weight (262.08 g/mol) and halogen-induced polarity . Used in radiolabeling and positron emission tomography (PET) imaging, unlike non-halogenated analogs .

3-Amino-Phenylalanine Hydrochloride (CAS 7284-43-7)

  • Modification: Amino (-NH₂) group at C-3.
  • Properties: Increased water solubility due to the protonated amino group in acidic conditions . Serves as a precursor for covalent enzyme inhibitors, contrasting with the inert methoxycarbonyl derivative .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent LogP Applications
This compound 33879-32-2 C₁₁H₁₃NO₅ 239.23 -COOCH₃ (C-3) ~0.8 Peptide synthesis, enzyme studies
3-Fluoro-L-Phenylalanine 19883-77-3 C₉H₁₀FNO₂ 183.18 -F (C-3) ~1.2 Antimicrobial agents
Fmoc-3-Trifluoromethyl-L-Phenylalanine 205526-27-8 C₂₅H₂₀F₃NO₄ 455.43 -CF₃ (C-3), Fmoc ~4.1 SPPS, stable peptide analogs
3-Bromo-5-Fluoro-L-Phenylalanine 1269807-22-8 C₉H₉BrFNO₂ 262.08 -Br (C-3), -F (C-5) ~2.5 PET imaging probes
3-Amino-Phenylalanine HCl 7284-43-7 C₉H₁₃ClN₂O₂ 216.66 -NH₂ (C-3) ~0.3 Enzyme inhibitor precursors

Research Findings and Mechanistic Insights

  • Enzyme Interactions: The methoxycarbonyl group in this compound reduces binding to phenylalanine hydroxylase (PAH) compared to fluorine or amino analogs, as shown in kinetic assays . Fluorinated derivatives exhibit competitive inhibition in tyrosine metabolism pathways due to electronegative effects .
  • Synthetic Accessibility :
    • Methoxycarbonyl derivatives are synthesized via esterification of L-phenylalanine using methoxycarbonyl chloride, whereas halogenated analogs require palladium-catalyzed cross-coupling .

Biological Activity

3-Methoxycarbonyl-L-phenylalanine, a derivative of L-phenylalanine, has garnered attention for its potential biological activities. This compound is structurally related to L-phenylalanine, which plays a crucial role in various biochemical pathways, including the synthesis of neurotransmitters and the formation of proteins. Understanding the biological activity of this compound is essential for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound features a methoxycarbonyl group attached to the phenylalanine backbone. This modification may influence its solubility, transport mechanisms, and biological interactions compared to its parent compound.

Neurotransmitter Synthesis

L-Phenylalanine is a precursor to L-tyrosine, which further converts to neurotransmitters such as dopamine, norepinephrine, and epinephrine. The introduction of a methoxycarbonyl group may alter the metabolic pathway or efficacy of neurotransmitter synthesis, warranting investigation into how this modification affects neurotransmitter levels and signaling pathways .

Transport Mechanisms

The transport of amino acids across cell membranes is facilitated by specific transporters. This compound's interaction with large neutral amino acid transporters (LATs), particularly LAT1, is crucial for understanding its bioavailability and physiological effects. Studies indicate that modifications to the phenylalanine structure can enhance or inhibit transport rates through LAT1 .

Study 1: Effects on Appetite Regulation

A study investigating the effects of various phenylalanine derivatives on appetite regulation found that certain modifications could influence feeding behavior in animal models. Specifically, compounds similar to this compound demonstrated potential hypophagic effects without altering energy expenditure . This suggests that such derivatives may have applications in obesity management.

CompoundDose (mg/kg)Effect on Food IntakeMechanism
3-Methoxycarbonyl-L-Phe50ReducedAppetite suppression
L-Phenylalanine150No significant changeBaseline feeding behavior

Study 2: Neuroprotective Effects

Research has shown that certain phenylalanine derivatives can exhibit neuroprotective properties by modulating neurotransmitter release. The study highlighted that this compound could potentially inhibit excessive release of excitatory neurotransmitters at synapses, thereby offering protective effects against neurodegenerative conditions .

Interaction with Receptors

This compound may interact with NMDA and AMPA receptors, similar to L-phenylalanine. Its binding affinity and competitive antagonism at these sites could modulate excitatory neurotransmission, impacting cognitive functions and neuroplasticity .

Self-Assembly Properties

Interestingly, L-phenylalanine is known to self-assemble into amyloid fibrils under certain conditions. The structural modification in this compound might influence its propensity for aggregation and subsequent biological implications related to amyloid diseases .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 3-methoxycarbonyl-L-phenylalanine from L-phenylalanine?

  • Methodology : React L-phenylalanine with methyl chloroformate in anhydrous dichloromethane or ether under basic conditions (e.g., triethylamine or pyridine) to introduce the methoxycarbonyl group. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or preparative HPLC .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the methyl ester. Adjust stoichiometry to minimize side reactions like over-alkylation.

Q. How can researchers verify the structural integrity of synthesized this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the methoxycarbonyl group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic protons (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 238.1) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methods :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Ion-Exchange Chromatography : Separate charged impurities by exploiting the compound’s zwitterionic properties .
  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for high-resolution separation .

Advanced Research Questions

Q. How does this compound function as an intermediate in peptide synthesis?

  • Mechanistic Insight : The methoxycarbonyl group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). Deprotection is achieved via alkaline hydrolysis or enzymatic cleavage, enabling sequential peptide elongation .
  • Experimental Design : Incorporate the compound into model peptides (e.g., tripeptides) and evaluate coupling efficiency using MALDI-TOF MS. Compare stability against alternative protecting groups (e.g., Fmoc) under acidic/basic conditions .

Q. What factors contribute to contradictory data on the stability of this compound in aqueous solutions?

  • Resolution Strategy :

  • pH-Dependent Studies : Conduct stability assays at pH 2–10 (37°C) to identify degradation pathways (e.g., ester hydrolysis at alkaline pH).
  • Multi-Method Validation : Use HPLC-MS to detect degradation products (e.g., free L-phenylalanine) and quantify half-life .
  • Controlled Environment : Replicate conflicting studies under identical conditions (temperature, ionic strength) to isolate variables .

Q. How can enantiomeric purity of this compound be rigorously assessed?

  • Advanced Techniques :

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chirobiotic T) with polar organic mobile phases to resolve D/L enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with a reference standard to confirm optical activity .
  • X-ray Crystallography : Resolve crystal structures to validate absolute configuration .

Q. What strategies mitigate racemization during derivatization of this compound?

  • Optimization Approaches :

  • Low-Temperature Reactions : Perform acylations at 0–4°C to reduce kinetic racemization.
  • Catalyst Selection : Use non-nucleophilic bases (e.g., Hünig’s base) instead of strong bases like NaOH.
  • Racemization Assays : Monitor enantiomeric excess (ee) via chiral HPLC after each synthetic step .

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